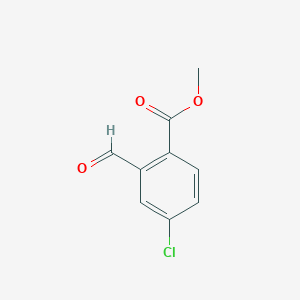
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
Overview
Description
The compound seems to be a derivative of 4,4’-Bis(4-aminophenoxy)biphenyl , which is a monomer for polyimide production .
Synthesis Analysis
While the specific synthesis process for “4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride” is not available, a similar compound, 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA), was synthesized in two steps. First, the monomer was synthesized from 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene by nucleophilic aromatic substitution reaction (SNAr). Second, nitro groups were reduced to amino .Scientific Research Applications
Antitumor Activity
This compound has been studied for its potential as an antitumor agent . Derivatives of 4-(4-aminophenoxy)pyridinamide, which share a similar structure, have shown moderate to excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . These compounds can induce apoptosis and block cell cycle progression, highlighting their potential in cancer therapy.
Molecular Targeted Therapy
The compound’s derivatives have been designed based on the binding patterns of known cancer drugs to the MET protein, a receptor tyrosine kinase implicated in oncogenesis . This suggests that 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride could be used in molecular targeted therapy, aiming for low toxicity and high efficiency in cancer treatment.
Kinase Inhibition
In the context of cancer research, kinase inhibitors are crucial. The compound has shown promising results in inhibiting c-Met kinase, with IC50 values indicating potent activity . This could lead to the development of new therapeutic agents targeting specific kinases involved in cancer progression.
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is essential for designing more effective and safer pharmaceuticals.
Drug Design and Evaluation
As a part of early discovery research, this compound is provided to researchers to aid in the design and evaluation of new drugs . Its unique structure can serve as a scaffold for developing novel therapeutic agents with improved pharmacological profiles.
Chemical Biology Research
The compound is used in chemical biology research to study the interaction between chemical compounds and biological systems . This can lead to the discovery of new biological pathways and targets for drug development.
Apoptosis Induction
Research indicates that derivatives of this compound can induce apoptosis in cancer cells . This is a critical mechanism by which anticancer agents can eliminate cancer cells, making it a significant area of application.
Cell Cycle Modulation
The ability to modulate the cell cycle is vital in cancer treatment. Compounds related to 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride have been shown to arrest the cell cycle, particularly in the G0/G1 phase . This can prevent the proliferation of cancer cells and is a key research application.
Mechanism of Action
Target of Action
The primary target of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is the MET protein . The MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .
Mode of Action
The compound interacts with the MET protein through key hydrogen bonds . This interaction is based on the analysis of the binding patterns of other known MET protein inhibitors, such as cabozantinib and BMS-777607 . The compound’s interaction with the MET protein leads to changes in the protein’s activity, affecting its role in cellular processes .
Biochemical Pathways
The interaction of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride with the MET protein affects various biochemical pathways. These pathways are primarily related to cell survival, growth, and migration . The downstream effects of these pathways can lead to changes in cellular behavior and function .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic characteristics in animal models . These characteristics can impact the compound’s bioavailability, determining how effectively it can reach its target and exert its effects .
Result of Action
The action of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride on the MET protein results in significant cellular effects. For instance, it has been observed to induce apoptosis (programmed cell death) in A549 cells, a type of lung cancer cell . It also blocks these cells mainly in the G0/G1 phase, inhibiting their growth and proliferation .
properties
IUPAC Name |
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHIFUDHRHLAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



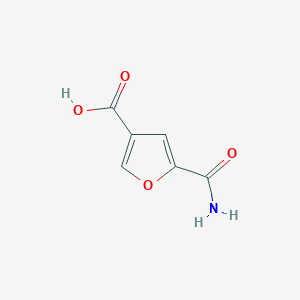
![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

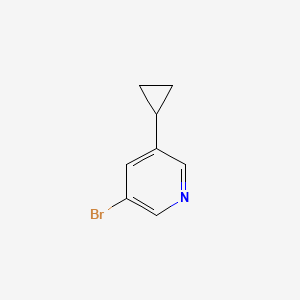

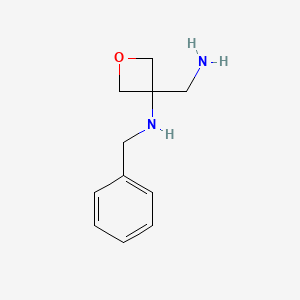
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)

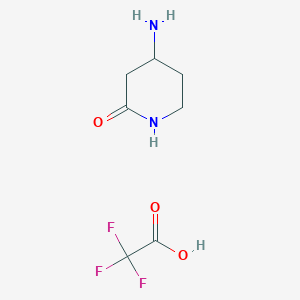

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

